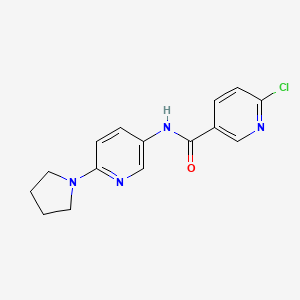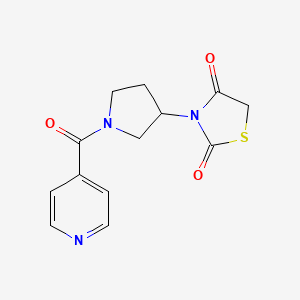
3-(1-Isonicotinoylpirrolidin-3-il)tiazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a thiazolidine-2,4-dione scaffold, which is known for its versatility and biological activity
Aplicaciones Científicas De Investigación
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its versatile reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent. The thiazolidine-2,4-dione scaffold is known for its biological activity.
Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation. It also shows potential in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological properties.
Mecanismo De Acción
Target of Action
The primary target of 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, a derivative of thiazolidin-4-ones, is PPARγ (Peroxisome proliferator-activated receptors gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione acts by activating PPARγ . The activation of PPARγ by this compound leads to changes in gene expression, which subsequently results in various biological effects .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. It is known to influence pathways related to antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . The exact downstream effects can vary depending on the specific context and environment .
Pharmacokinetics
Thiazolidin-4-one derivatives are generally known for their diverse therapeutic and pharmaceutical activity, and their synthesis often aims to improve yield, purity, selectivity, and pharmacokinetic activity .
Result of Action
The activation of PPARγ by 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione leads to a wide range of molecular and cellular effects. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities . The specific effects can vary depending on the context and the specific biological system in which the compound is acting .
Análisis Bioquímico
Biochemical Properties
Thiazolidinediones, including 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Cellular Effects
The main effect of the expression and repression of specific genes by 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione involves the activation of PPAR/RXR heterodimer which binds to peroxisome proliferator hormone response elements upstream of target genes . This causes upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and decrease levels of certain interleukins .
Metabolic Pathways
Thiazolidinediones, including 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, are involved in metabolic pathways that increase the synthesis of certain proteins involved in fat and glucose metabolism . This reduces levels of certain types of lipids and circulating free fatty acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with pyrrolidine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of eco-friendly reagents are often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinedione (TZD): A class of compounds with a similar thiazolidine-2,4-dione scaffold, known for their antidiabetic properties.
Rosiglitazone: A well-known TZD derivative used in the treatment of type 2 diabetes.
Pioglitazone: Another TZD derivative with hypoglycemic activity.
Uniqueness
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione stands out due to the presence of the isonicotinoyl and pyrrolidinyl groups, which enhance its chemical properties and broaden its range of applications. Its unique structure allows for diverse reactivity and potential therapeutic benefits, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXAFUMCZLYBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
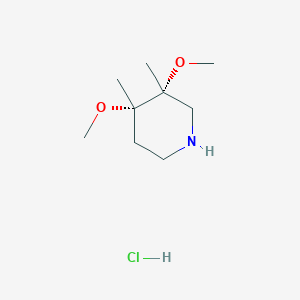
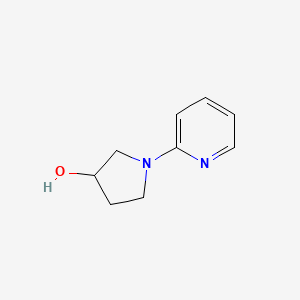
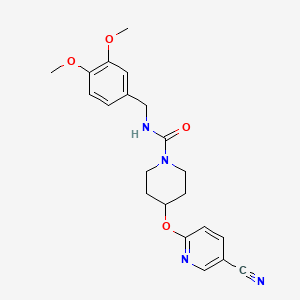
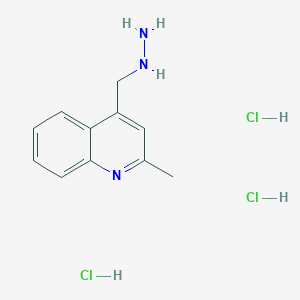
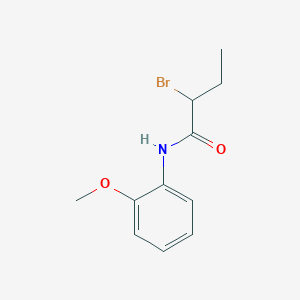
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)
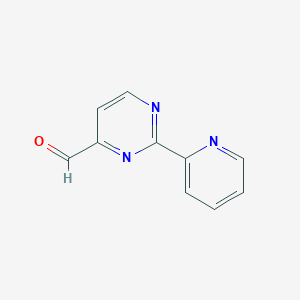
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

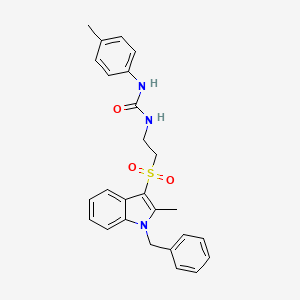
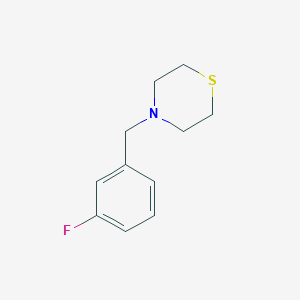
![N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2357879.png)
